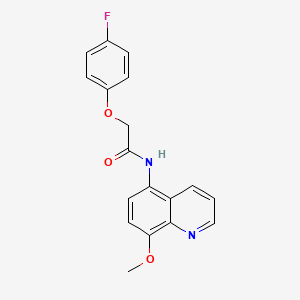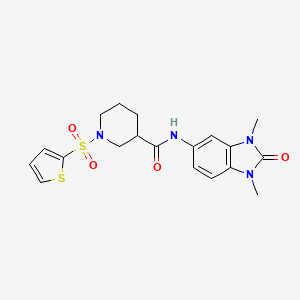![molecular formula C26H27N5O5 B11331191 benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11331191.png)
benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with a pyrimidine ring, and a benzyl ester group. The presence of a methoxyphenyl group further adds to its complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multiple steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the purine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Benzyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially leading to the formation of hydroxyl derivatives.
Substitution: The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its purine-based structure makes it a candidate for investigating nucleotide analogs and their biological effects.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antiviral, anticancer, or anti-inflammatory properties due to its structural similarity to biologically active purine derivatives.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine ring can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine derivative with a purine ring structure.
Theophylline: Another methylxanthine derivative with bronchodilator properties.
Uniqueness
Benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is unique due to the presence of the methoxyphenyl group and the benzyl ester, which are not found in the similar compounds listed above. These structural differences may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H27N5O5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-10-7-11-20(12-19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-8-5-4-6-9-18/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
IBWPATRJADTOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11331108.png)

![N-benzyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331128.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbenzamide](/img/structure/B11331145.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11331159.png)
![6-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11331164.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331168.png)
![N,N,2-Trimethyl-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11331173.png)
![2-[(4-ethylphenyl)amino]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331174.png)
![7-(Azepan-1-yl)-3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11331183.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11331188.png)
![5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11331195.png)
